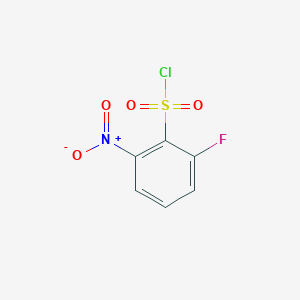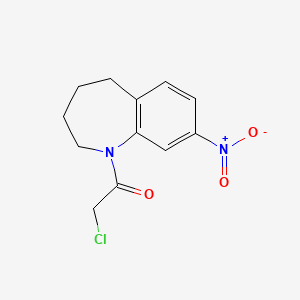![molecular formula C23H22N4O4 B2478880 N-(2-metoxifenil-etil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida CAS No. 921572-76-1](/img/structure/B2478880.png)
N-(2-metoxifenil-etil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las pirimidinas, incluidos derivados como el mencionado, se han investigado por su potencial anticancerígeno. Los estudios mecanísticos han revelado su capacidad para inducir el arresto del ciclo celular y la apoptosis en células cancerosas . Se justifica una mayor exploración de la eficacia de este compuesto contra tipos específicos de cáncer.
- Las pirimidinas tienen una larga historia como agentes antimicrobianos. Su accesibilidad sintética y diversidad estructural las convierten en candidatas atractivas para combatir infecciones bacterianas, fúngicas y virales . La investigación sobre la actividad antimicrobiana específica de este compuesto podría proporcionar información valiosa.
- La amplia actividad biológica de las pirimidinas se extiende a los agentes activos del sistema nervioso central (SNC). Los investigadores han explorado su potencial en el tratamiento de afecciones neurológicas . Estudios adicionales podrían dilucidar el impacto del compuesto en las enfermedades neurodegenerativas.
Actividad Anticancerígena
Aplicaciones Antimicrobianas
Trastornos Neurológicos
En resumen, la N-(2-metoxifenil-etil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida es prometedora en diversas áreas terapéuticas. Los investigadores deben continuar explorando su potencial para abordar afecciones médicas previamente intratables . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis .
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
It is known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that some pyrimidine derivatives demonstrated micromolar inhibitory effects against all tumor cells .
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-26-14-17(21(28)24-13-12-15-8-6-7-11-18(15)31-2)19-20(26)22(29)27(23(30)25-19)16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTHKXCBIGCWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)
![2-{5-[(2,2-Dimethylpropanamido)methyl]thiophen-2-yl}-2-oxoethyl 2-chloropyridine-4-carboxylate](/img/structure/B2478799.png)
![10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2478800.png)
![METHYL 3-({[(1-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOTHIOYL}PIPERIDIN-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE](/img/structure/B2478802.png)

![tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate](/img/structure/B2478805.png)
![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)




![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)

